

# Acelarin (NUC-1031) Dosage and Administration in Preclinical Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Acelarin*

Cat. No.: *B1665416*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of **Acelarin** (NUC-1031), a phosphoramidate ProTide of the widely used chemotherapeutic agent, gemcitabine. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of **Acelarin** in various cancer models.

## Introduction to Acelarin (NUC-1031)

**Acelarin** is a first-in-class ProTide designed to overcome key resistance mechanisms associated with gemcitabine. By delivering the active monophosphate form of gemcitabine directly into cancer cells, **Acelarin** bypasses the need for the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake and the reliance on deoxycytidine kinase (dCK) for the initial and rate-limiting phosphorylation step. Furthermore, its structure protects it from degradation by cytidine deaminase (CDA), which can inactivate gemcitabine. These properties are intended to result in higher intracellular concentrations of the active metabolite, gemcitabine triphosphate (dFdCTP), leading to enhanced anti-tumor activity.

## Quantitative Data Summary

The following tables summarize the reported dosages and administration schedules of **Acelarin** in various preclinical cancer models.

**Table 1: Acelarin Dosage and Administration in Pancreatic Cancer Xenograft Models**

| Cell Line | Mouse Strain | Dosage (mg/kg) | Molar Equivalent (mmol/kg) | Administration Route | Dosing Schedule | Reference           |
|-----------|--------------|----------------|----------------------------|----------------------|-----------------|---------------------|
| MiaPaCa-2 | Nude         | 110.3          | 0.19                       | Intraperitoneal (IP) | Not Specified   | <a href="#">[1]</a> |
| BxPC-3    | Nude         | 44.1           | 0.076                      | Intraperitoneal (IP) | Not Specified   | <a href="#">[1]</a> |

Note: Dosages in mg/kg were calculated from the molar equivalent using the molecular weight of **Acelarin** (580.47 g/mol).

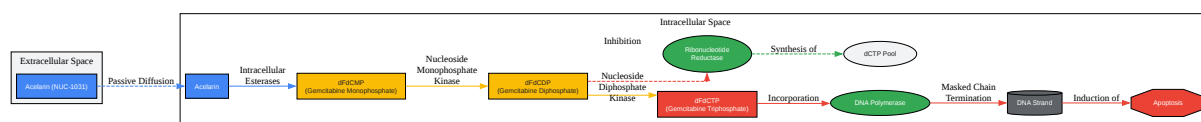
**Table 2: Acelarin Dosage and Administration in Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model**

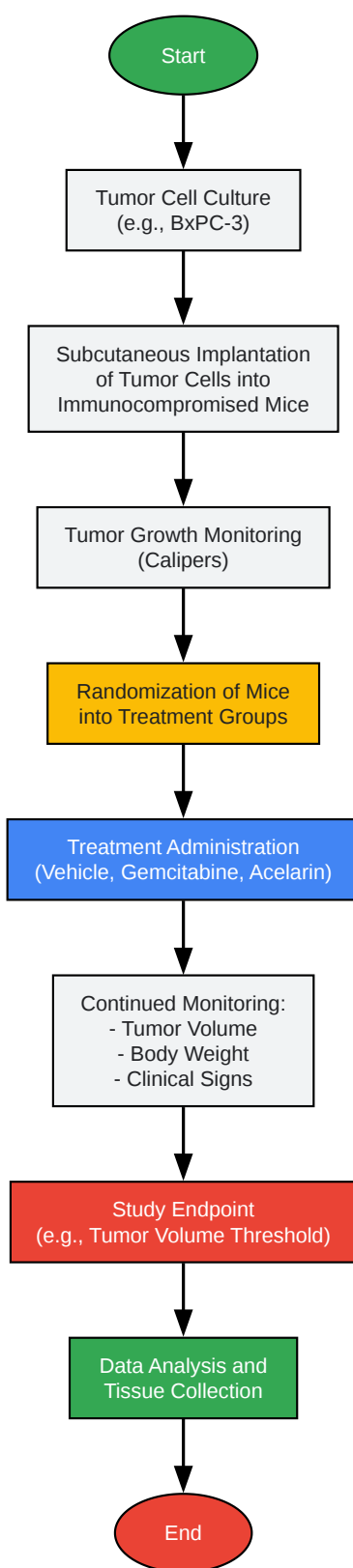
| Model                           | Mouse Strain  | Dosage (mg/kg) | Molar Equivalent (mmol/kg) | Administration Route | Dosing Schedule          | Reference           |
|---------------------------------|---------------|----------------|----------------------------|----------------------|--------------------------|---------------------|
| CDA-high Cholangiocarcinoma PDX | Not Specified | 110            | 0.19                       | Intraperitoneal (IP) | Twice weekly for 4 weeks | <a href="#">[2]</a> |

## Signaling Pathway and Experimental Workflow

## Acelarin Mechanism of Action

**Acelarin**, as a ProTide of gemcitabine, exerts its cytotoxic effects through the action of its intracellular active metabolite, gemcitabine triphosphate (dFdCTP). The following diagram illustrates the key steps in its mechanism of action.





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## References

- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of NUC-1031: a first-in-class ProTide in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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